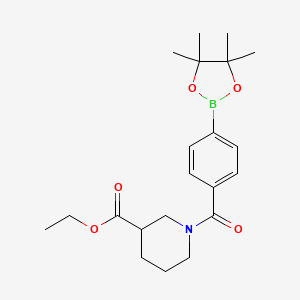
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid (DMT) is a chemical compound that belongs to the class of thiazole carboxylic acids. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Mimicry of Protein Secondary Structures
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), closely related to 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid, have been utilized as constrained heterocyclic γ-amino acids. These compounds are instrumental in mimicking the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. A versatile chemical synthesis pathway has been developed, centered on cross-Claisen condensations, to produce orthogonally protected ATCs. This synthesis protocol is compatible with a wide variety of amino acids, offering a flexible method for introducing diverse lateral chains into γ-amino acids, thereby facilitating the design of protein structure mimics (Mathieu et al., 2015).
Electronic Structure and Spectral Features
The electronic structure and spectral features of 4-methylthiadiazole-5-carboxylic acid, a derivative of thiazole carboxylic acids, have been extensively studied through density functional theory (DFT). The investigations provide insights into the conformers' stability, vibrational analysis, hydrogen bonding, and solvent effects on molecular properties. Such studies are crucial for understanding the fundamental properties of thiazole derivatives and their potential applications in materials science (Singh et al., 2019).
Potential Anti-infective and Anti-inflammatory Agents
Research on 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid derivatives has yielded compounds with potential anti-infective and anti-inflammatory activities. These derivatives, including 4-substituted-1,2,4-triazoline-3-thiones and 2-substituted-1,3,4-thiadiazoles, have demonstrated activity against various bacteria, fungi, yeast species, and viruses. The studies highlight the therapeutic potential of thiazole carboxylic acid derivatives in treating infections and inflammation (Küçükgüzel et al., 2007).
Frustrated Lewis Pair Chemistry
The use of thiazole derivatives in frustrated Lewis pair (FLP) chemistry for dihydrogen activation and organic transformation has been explored. By pairing sterically hindered N-heterocyclic carbenes with boranes, researchers have achieved heterolytic dihydrogen activation, demonstrating the utility of thiazole-based compounds in catalysis and synthetic chemistry (Kronig et al., 2011).
Green Chemistry and Catalysis
4-Thiazolidinone-5-carboxylic acid and its derivatives, which can be synthesized from 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid, have found applications in agriculture, industry, and pharmaceuticals. A green chemistry approach for synthesizing 4-thiazolidinone-5-carboxylic acid using Deep Eutectic Solvent (DES) has been developed. This method emphasizes environmentally friendly protocols, highlighting the role of thiazole derivatives in sustainable chemical processes (Shaikh et al., 2022).
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c1-2-9-3(5(7)8)4(12-2)6(10)11/h5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGONKCJMYNMTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587393 | |
| Record name | 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
CAS RN |
891487-47-1 | |
| Record name | 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Chlorofuro[3,2-d]pyrimidine](/img/structure/B1591579.png)



![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)
